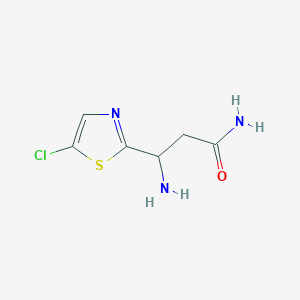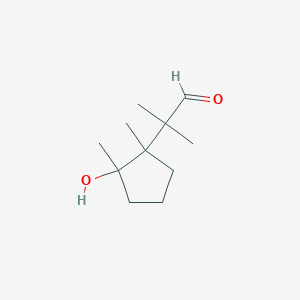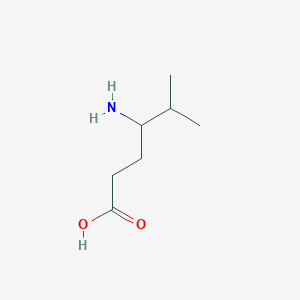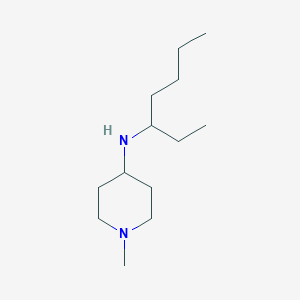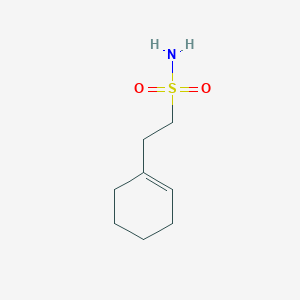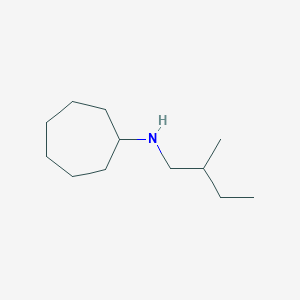
N-(2-methylbutyl)cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylbutyl)cycloheptanamine is an organic compound with the molecular formula C12H25N. It is a secondary amine featuring a cycloheptane ring substituted with an N-(2-methylbutyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-methylbutylamine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cycloheptanone is reacted with 2-methylbutylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbutyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced further to form primary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary amines, secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2-methylbutyl)cycloheptanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylbutyl)cycloheptanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-methylbutyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
N-(2-methylbutyl)cyclopentanamine: Similar structure but with a cyclopentane ring.
N-(2-methylbutyl)cyclooctanamine: Similar structure but with a cyclooctane ring.
Uniqueness
N-(2-methylbutyl)cycloheptanamine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five-, six-, and eight-membered ring analogs.
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-(2-methylbutyl)cycloheptanamine |
InChI |
InChI=1S/C12H25N/c1-3-11(2)10-13-12-8-6-4-5-7-9-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
IMKXZOZYGMIBPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one](/img/structure/B13273661.png)

![3-[(1-Methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13273668.png)
